molecular formula C27H29N5O2 B2728744 7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-71-7

7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2728744
CAS No.: 1105231-71-7
M. Wt: 455.562
InChI Key: NXDXEUVJCRWLNT-UHFFFAOYSA-N
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Description

7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Biological Activity

7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for evaluating its pharmacological potential and therapeutic efficacy.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridine core with several substituents, including a benzylpiperazine moiety and an isopropyl group. The presence of these functional groups can significantly influence its biological interactions and pharmacokinetic properties.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C25H28N4O
  • Molecular Weight : 420.52 g/mol

Structural Representation

ComponentDescription
Core StructurePyrazolo[4,3-c]pyridine
SubstituentsBenzyl group, Isopropyl group, Piperazine ring

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or modulator of specific pathways, leading to altered cellular functions.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as neurotransmitter release and degradation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • CNS Stimulation : Similar compounds have shown central nervous system (CNS) stimulant effects, enhancing dopamine and serotonin levels in the brain .
  • Antidepressant Activity : The modulation of serotonin receptors suggests potential antidepressant properties.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Below are summarized findings from relevant research:

StudyFindings
Study 1Investigated the CNS effects of benzylpiperazine derivatives, revealing increased serotonin levels and behavioral changes in animal models .
Study 2Explored the enzyme inhibition properties of pyrazolopyridine derivatives, noting significant effects on metabolic enzymes involved in neurotransmitter regulation .
Study 3Evaluated the anti-inflammatory properties of similar compounds, demonstrating reduced cytokine production in vitro .

Properties

IUPAC Name

7-(4-benzylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-20(2)31-18-23(25-24(19-31)27(34)32(28-25)22-11-7-4-8-12-22)26(33)30-15-13-29(14-16-30)17-21-9-5-3-6-10-21/h3-12,18-20H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDXEUVJCRWLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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